1-tert-Butyl-2-imidazolidinone

Vue d'ensemble

Description

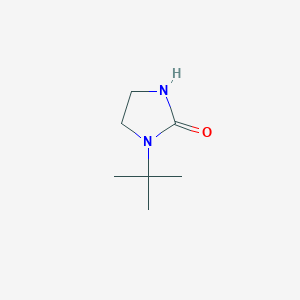

1-tert-Butyl-2-imidazolidinone is a heterocyclic organic compound that belongs to the class of imidazolidinones. These compounds are characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The tert-butyl group attached to the nitrogen atom at the first position of the ring provides steric hindrance, which can influence the compound’s reactivity and stability. Imidazolidinones are widely used in various fields due to their unique chemical properties and biological activities.

Applications De Recherche Scientifique

1-tert-Butyl-2-imidazolidinone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits biological activity and is used in the development of pharmaceuticals and agrochemicals.

Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, including antiviral and anticancer agents.

Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.

Mécanisme D'action

Target of Action

It is known that imidazolidin-2-ones and their analogues are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses .

Mode of Action

It is known that the formation of imidazolidin-2-ones from 1,2-diamines and co2 was efficiently achieved using tetramethylphenylguanidine (phtmg) as the basic promoter (1-2 equiv) in the presence of diphenylphosphoryl azide (dppa) as the dehydrative activator (1-12 equiv), in either MeCN or CH2Cl2 as the solvent at −40 °C to room temperature .

Biochemical Pathways

It is known that imidazolidin-2-ones and their analogues are widely found in pharmaceuticals, natural alkaloids, and other biologically active compounds . They are also important synthetic intermediates that can be transformed into a broad variety of complex structures .

Action Environment

It is known that over the past decades, various synthetic routes to access five-membered cyclic ureas have been explored, and substantial advances have been accomplished in the aim of producing more sustainable and environmental-friendly protocols for the preparation of this essential class of molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-tert-Butyl-2-imidazolidinone can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with ethylene carbonate. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high purity. Another method involves the cyclization of N-tert-butyl-1,2-diaminoethane with phosgene or triphosgene. This reaction requires careful handling of the reagents due to their toxicity and reactivity.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the reaction of tert-butylamine with ethylene carbonate in the presence of a suitable catalyst. The reaction mixture is then purified using distillation or crystallization techniques to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 1-tert-Butyl-2-imidazolidinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazolidinone derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in these reactions, often in anhydrous solvents.

Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products Formed:

Oxidation: Imidazolidinone derivatives with hydroxyl, carbonyl, or carboxyl groups.

Reduction: Amine derivatives with varying degrees of saturation.

Substitution: Alkyl or aryl imidazolidinone derivatives.

Comparaison Avec Des Composés Similaires

1-tert-Butyl-2-imidazolidinone can be compared with other imidazolidinone derivatives, such as:

2-Imidazolidinone: Lacks the tert-butyl group, resulting in different steric and electronic properties.

1-Methyl-2-imidazolidinone: Contains a methyl group instead of a tert-butyl group, leading to variations in reactivity and stability.

1-Phenyl-2-imidazolidinone: The presence of a phenyl group introduces aromaticity and affects the compound’s chemical behavior.

The uniqueness of this compound lies in its tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it a valuable compound in various applications, particularly in the synthesis of complex organic molecules and the development of pharmaceuticals.

Activité Biologique

1-tert-Butyl-2-imidazolidinone is a heterocyclic organic compound characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of the tert-butyl group significantly influences its chemical reactivity and biological activity. This compound is part of the imidazolidinone class, which has garnered attention for its diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals.

Chemical Structure

The structural formula of this compound can be represented as follows:

This structure highlights the tert-butyl group attached to the nitrogen atom at the first position, providing steric hindrance that impacts its interactions with biological targets.

This compound exhibits biological activity through several mechanisms:

- Enzyme Interaction : Similar compounds have shown the ability to interact with various enzymes, influencing metabolic pathways. This interaction may involve covalent bonding or other intermolecular forces.

- Cellular Effects : The compound can induce molecular and cellular changes, potentially affecting cell signaling pathways and gene expression.

Pharmacological Applications

Research indicates that this compound has potential applications in:

- Antiviral Agents : Its derivatives have been explored for antiviral properties, showing promise in inhibiting viral replication.

- Anticancer Properties : Studies have suggested that compounds within this class may inhibit cancer cell proliferation through various biochemical pathways.

Case Studies

Several case studies highlight the biological activity of this compound:

- Antiviral Activity : A study demonstrated that derivatives of imidazolidinones, including this compound, exhibited significant antiviral activity against specific viral strains. The mechanism involved inhibition of viral entry into host cells.

- Anticancer Research : In vitro studies showed that this compound could induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent. The efficacy was linked to its ability to modulate specific signaling pathways involved in cell survival and apoptosis .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with other imidazolidinones:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antiviral, Anticancer |

| 2-Imidazolidinone | Structure | Limited biological activity |

| 1-Methyl-2-imidazolidinone | Structure | Moderate activity |

The presence of the tert-butyl group in this compound enhances its biological activity compared to its analogs.

Safety and Toxicology

While exploring the therapeutic potential, it is crucial to consider the safety profile of this compound. Preliminary studies indicate that while it exhibits desirable biological effects, further research is necessary to fully assess its toxicity and side effects in vivo.

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for research in medicinal chemistry. Its potential as an antiviral and anticancer agent warrants further investigation into its mechanisms of action and safety profile. Future studies should focus on optimizing its pharmacological properties and exploring new synthetic routes to enhance efficacy while minimizing toxicity.

Propriétés

IUPAC Name |

1-tert-butylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-7(2,3)9-5-4-8-6(9)10/h4-5H2,1-3H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNXBETOLLOJKCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383596 | |

| Record name | 1-tert-butylimidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92075-16-6 | |

| Record name | 1-tert-butylimidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.